molecular formula C18H14N2O4 B6536174 N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide CAS No. 1040645-50-8

N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide

Cat. No.: B6536174
CAS No.: 1040645-50-8
M. Wt: 322.3 g/mol
InChI Key: FNZVIGSJUNRUKZ-UHFFFAOYSA-N
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Description

“N-[1-(furan-2-carbonyl)-2,3-dihydro-1H-indol-6-yl]furan-2-carboxamide” is a compound that belongs to the class of organic compounds known as leucine and derivatives . These are compounds containing leucine or a derivative thereof resulting from the reaction of leucine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .


Synthesis Analysis

The compound can be synthesized from acyl chlorides and heterocyclic amine derivatives with good yields . The synthetic route involves the preparation of some furan/thiophene-2-carboxamide derivatives . The chemical structures of these derivatives are confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis .


Molecular Structure Analysis

The molecular structure of “this compound” has been confirmed using different spectroscopic methods including IR, 1 H NMR, 13 C NMR, and elemental analysis . The molecular interaction for each of the target compounds with the active sites of the urease, acetylcholinesterase, and butyrylcholinesterase enzymes was investigated by molecular insertion simulations .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can be prepared from acyl chlorides and heterocyclic amine derivatives . The compound also shows reactivity with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) .

Mechanism of Action

The compound exhibits inhibitory activities against enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE) . The compound 1 showed approximately 9.8-fold more activity against urease enzyme than thiourea standard while the compound 3 showed approximately 4.2-fold more activity against BChE enzyme than galantamine standard .

Properties

IUPAC Name

N-[1-(furan-2-carbonyl)-2,3-dihydroindol-6-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14N2O4/c21-17(15-3-1-9-23-15)19-13-6-5-12-7-8-20(14(12)11-13)18(22)16-4-2-10-24-16/h1-6,9-11H,7-8H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNZVIGSJUNRUKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=C1C=CC(=C2)NC(=O)C3=CC=CO3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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